1-(difluoromethyl)-4-nitro-1H-indole
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Overview
Description
1-(Difluoromethyl)-4-nitro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of both a difluoromethyl group and a nitro group on the indole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
One common method is the late-stage difluoromethylation, which involves the formation of a carbon-fluorine bond using difluoromethylation reagents . This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-nitro-1H-indole undergoes several types of chemical reactions, including:
Cross-Coupling: The compound can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-nitro-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-nitro-1H-indole involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds, while the nitro group can participate in electron transfer reactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-nitro-1H-indole can be compared with other difluoromethylated and nitro-substituted indoles. Similar compounds include:
1-(Trifluoromethyl)-4-nitro-1H-indole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
1-(Difluoromethyl)-5-nitro-1H-indole: The position of the nitro group is different, which can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(difluoromethyl)-4-nitroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)12-5-4-6-7(12)2-1-3-8(6)13(14)15/h1-5,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCEYWGNCCUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C(F)F)C(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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